![molecular formula C22H17ClN4O4S B3006252 2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-14-3](/img/structure/B3006252.png)
2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H17ClN4O4S and its molecular weight is 468.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The mode of action of thiazole compounds is diverse and depends on the specific target they interact with. For instance, some thiazole compounds inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase A 2 .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. For example, they can inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . This inhibition can lead to anti-inflammatory effects .
Result of Action
The result of the compound’s action can vary depending on the specific target and pathway it affects. For instance, if the compound inhibits the biosynthesis of prostaglandins, it could potentially have anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in water, alcohol, and ether, as well as its stability in different solvents, can affect its action . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide are not fully understood yet. Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with better inhibition potency against M. tuberculosis . The inhibitory concentrations of these molecules were compared with standard reference drugs .
Molecular Mechanism
Benzothiazole derivatives have been found to interact with the target DprE1, a potent inhibitor with enhanced anti-tubercular activity .
Properties
IUPAC Name |
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4S/c1-2-31-18-7-5-8-19-20(18)25-22(32-19)26(13-14-6-3-4-11-24-14)21(28)16-12-15(27(29)30)9-10-17(16)23/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQQIDNTBMKRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3006172.png)
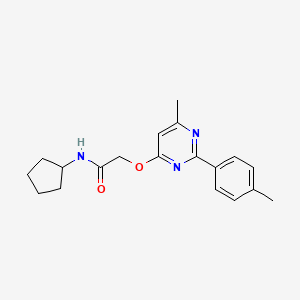
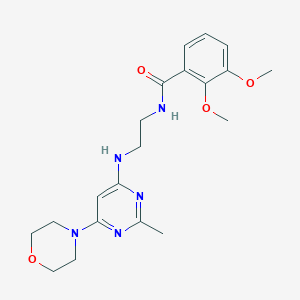
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3006177.png)
![6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3006179.png)

![1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B3006181.png)
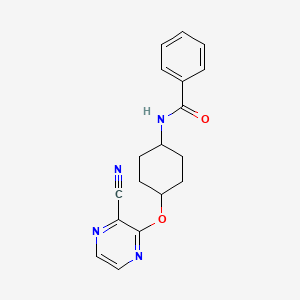
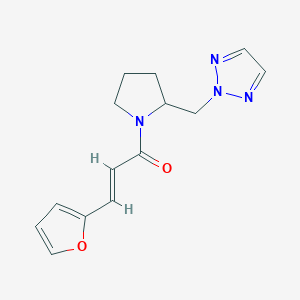
![1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B3006185.png)
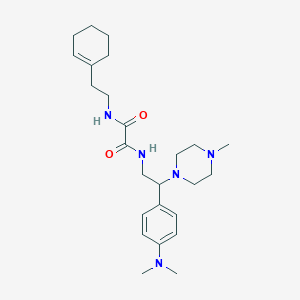

![2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride](/img/structure/B3006191.png)
